molecular formula C13H15N5O B13121794 N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide

N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide

Cat. No.: B13121794
M. Wt: 257.29 g/mol
InChI Key: FFPNTORLXAYBLH-UHFFFAOYSA-N
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Description

N-(2-Azabicyclo[221]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide typically involves a multi-step process. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the palladium-catalyzed reactions and subsequent functionalization steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxygenated derivatives, while substitution reactions could produce a variety of functionalized compounds.

Scientific Research Applications

N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure and are used in various chemical reactions.

    Imidazo[1,2-a]pyrazine derivatives: These compounds have similar core structures and are investigated for their biological activities.

Uniqueness

N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide is unique due to its combination of the bicyclic 2-azabicyclo[2.2.1]heptane structure with the imidazo[1,2-a]pyrazine core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

N-(2-azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide

InChI

InChI=1S/C13H15N5O/c19-13(17-10-4-8-3-9(10)15-5-8)11-7-18-2-1-14-12(18)6-16-11/h1-2,6-10,15H,3-5H2,(H,17,19)

InChI Key

FFPNTORLXAYBLH-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1NC2)NC(=O)C3=CN4C=CN=C4C=N3

Origin of Product

United States

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